

Technical Support Center: Electro-Aluminothermic Ferrovandium (FeV) Production

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Ferrovandium*

CAS No.: 76797-74-5

Cat. No.: B1254409

[Get Quote](#)

This guide provides researchers, scientists, and professionals with troubleshooting advice and frequently asked questions to prevent furnace leakage during the electro-aluminothermic production of **ferrovandium**.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furnace leakage in electro-aluminothermic FeV production?

A1: The primary cause of furnace leakage, often termed furnace runout, is the failure of the refractory lining. This failure is typically driven by aggressive chemical corrosion from the molten slag, high thermal loads leading to thermal shock and spalling, and mechanical stresses during operation.[1][2] The chemical incompatibility between the slag and the refractory material is a major factor, leading to the dissolution and erosion of the furnace lining.[3]

Q2: What is the role of slag in the process and how does it contribute to refractory wear?

A2: In the electro-aluminothermic process, slag is a molten byproduct formed from the fluxing of alumina (Al_2O_3), which is a product of the reduction of vanadium oxide by aluminum.[4] Fluxes like lime (CaO) are added to control the slag's melting point and viscosity.[5][6] However, if the slag chemistry is not optimized, it can be highly corrosive to the refractory lining. For instance, a slag with low basicity can aggressively attack a basic refractory lining.[3] The formation of low-melting-point phases at the slag-refractory interface can also accelerate wear.

Q3: What are the ideal operating temperatures for this process, and how do they impact the furnace lining?

A3: The electro-aluminothermic reduction of vanadium oxides is a highly exothermic reaction, with temperatures often reaching between 1700°C and 2100°C . [3][7] While high temperatures are necessary for the reaction and for good separation of the metal and slag, they also place extreme stress on the refractory lining. High operating temperatures can lead to increased rates of chemical attack by the slag and can cause thermal spalling if the furnace is heated or cooled too rapidly.[1]

Q4: How can slag composition be optimized to minimize refractory wear?

A4: Optimizing slag composition is key to prolonging refractory life. For furnaces with a magnesia (MgO)-based refractory lining, increasing the MgO content of the slag can decrease the driving force for the dissolution of the refractory material.[3] The goal is to achieve a slag composition that is saturated with the primary constituent of the refractory lining at the operating temperature. The $(\text{CaO}+\text{MgO}):\text{Al}_2\text{O}_3$ ratio is a critical parameter that influences vanadium recovery and can be adjusted to control slag properties.[3]

Q5: What are the best practices for the installation and maintenance of the refractory lining?

A5: Proper installation and maintenance are crucial for preventing furnace leakage. This includes:

- **Careful Installation:** The refractory material must be installed according to the manufacturer's specifications, ensuring proper mixing, compaction, and the absence of contaminants.[8][9]
- **Controlled Curing and Drying:** A slow and controlled heat-up schedule (sintering) is essential to remove moisture and develop a strong, crack-free lining.[8][10]

- **Regular Inspections:** The furnace lining should be regularly inspected for signs of wear, cracking, or slag buildup.[\[1\]](#)[\[8\]](#)
- **Prompt Repairs:** Any damage to the refractory lining should be repaired promptly with appropriate patching materials to prevent further deterioration.[\[8\]](#)

Troubleshooting Guides

Issue 1: Rapid Localized Refractory Wear

Symptom	Potential Cause	Troubleshooting/Solution
Localized "hot spots" on the furnace shell.	<p>1. Incompatible Slag Chemistry: The slag is aggressively attacking a specific area of the refractory. [3]</p>	<p>1. Analyze Slag and Refractory: Take samples of the slag and the affected refractory for chemical analysis. Compare the compositions to identify incompatibilities.</p>
2. Flame Impingement: Direct and continuous contact of the electric arc or flame with the furnace wall.	<p>2. Adjust Electrode Position/Power: Ensure electrodes are positioned correctly and that the heating is uniform.</p>	
3. Inconsistent Refractory Installation: Poor compaction or impurities in a specific area of the lining.	<p>3. Review Installation Procedure: After cooling, inspect the worn area for signs of improper installation. Ensure proper ramming and material handling in future installations. [9]</p>	

Issue 2: Cracking and Spalling of the Refractory Lining

Symptom	Potential Cause	Troubleshooting/Solution
Visible cracks or pieces of refractory falling off after a heating/cooling cycle.	1. Thermal Shock: The furnace is being heated or cooled too quickly.[1]	1. Implement a Controlled Heating/Cooling Schedule: Follow a gradual ramp-up and ramp-down temperature profile to minimize thermal stress.[8]
2. Improper Curing/Drying: The initial heat-up of a new lining was too rapid, trapping moisture.[10]	2. Follow Sintering Protocol: For new linings, adhere strictly to the recommended sintering procedure to ensure all moisture is removed and the lining is properly cured.[10]	
3. Mechanical Stress: Physical impact from charging raw materials.	3. Modify Charging Procedure: Adjust the method of charging to avoid direct impact on the refractory walls.	

Issue 3: Molten Metal Penetration and Leakage

Symptom	Potential Cause	Troubleshooting/Solution
Appearance of molten metal on the exterior of the furnace shell.	1. Through-going Cracks: Cracks from thermal or mechanical stress have penetrated the entire lining.	1. Immediate Shutdown and Cool-Down: Safely shut down the furnace and allow it to cool completely.
2. Severe Lining Erosion: The refractory lining has been worn down below its minimum safe thickness.	2. Measure Lining Thickness: After shutdown, measure the remaining refractory thickness to determine the extent of the wear.	
3. Failure at Joints or Patched Areas: Weak points in the refractory lining have failed.	3. Inspect and Reline: The furnace must be completely emptied and the damaged section of the lining must be removed and replaced. In cases of severe damage, a full relining is necessary.	

Data Presentation

Table 1: Typical Raw Material Specifications for Electro-Aluminothermic FeV Production

Raw Material	Component	Specification	Source
Vanadium Pentoxide	V ₂ O ₅	> 98%	[5]
Aluminum Granules	Al	> 99.2%	[5]
Fe	< 0.13%	[5]	
Si	< 0.1%	[5]	
Lime	CaO	> 85%	[5]
MgO	< 5%	[5]	
SiO ₂	< 3.5%	[5]	

Table 2: Example Slag Compositions for FeV Production (wt%)

Study/Source	CaO	Al ₂ O ₃	MgO	SiO ₂	V ₂ O ₃	Notes
Example 1	20-30	50-60	5-15	< 5	< 1	MgO content is often a result of refractory wear. [11]
Example 2	25	Balance	22	1	-	Optimized for good melting properties. [6]

Experimental Protocols

Protocol 1: Static Slag Corrosion Test (Crucible/Pill Test)

This protocol is designed to evaluate the chemical resistance of a refractory material to a specific slag composition under isothermal conditions.

Methodology:

- Sample Preparation:
 - Prepare the desired slag composition by mixing high-purity oxide powders (e.g., CaO, Al₂O₃, V₂O₅).
 - Press the slag powder into a small pellet or "pill".
 - Cut a sample of the refractory material to be tested into a brick or coupon with a flat surface. A small cavity may be drilled into the surface to contain the slag.
- Experimental Setup:

- Place the refractory sample in a high-temperature furnace.
- Place the slag pill onto the surface or into the cavity of the refractory sample.
- Heating and Soaking:
 - Heat the furnace to the desired test temperature (e.g., 1600°C) at a controlled rate.
 - Hold the samples at the test temperature for a predetermined duration (e.g., 3 hours).
- Cooling and Analysis:
 - Cool the furnace down to room temperature.
 - Vertically section the refractory sample through the center of the slag-contact area.
 - Analyze the cross-section using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to measure the depth of slag penetration and observe the reaction interface.

This protocol is adapted from methodologies described in various slag corrosion testing procedures.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol 2: Dynamic Slag Corrosion Test (Rotating Finger Test)

This protocol assesses refractory wear under more dynamic conditions that better simulate the movement of molten slag in a furnace.

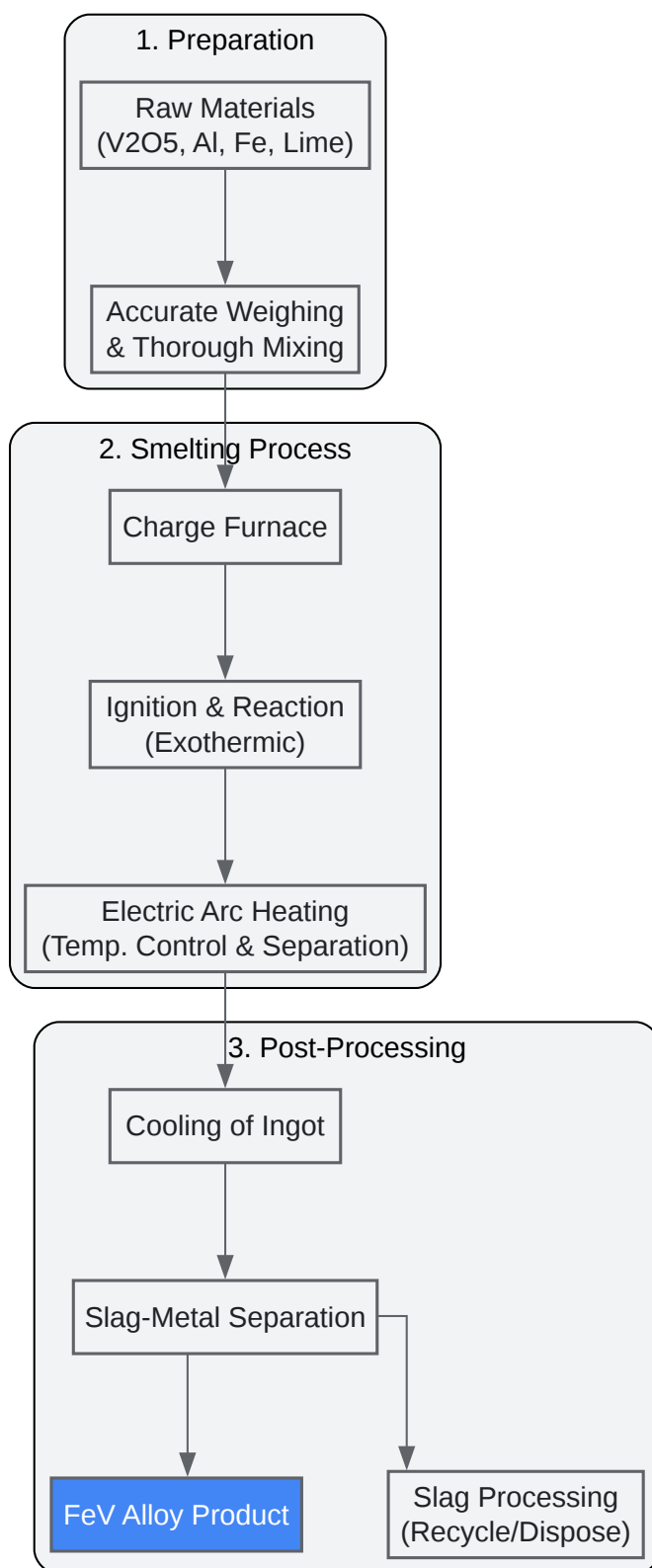
Methodology:

- Sample Preparation:
 - Prepare a crucible of the desired slag composition and melt it in a furnace.
 - Machine the refractory material to be tested into a cylindrical rod or "finger" of specific dimensions (e.g., 13 mm diameter, 70 mm length).[\[15\]](#)

- Experimental Setup:
 - Mount the refractory rod onto a rotating apparatus that can be lowered into the furnace.
 - Position the crucible of molten slag inside the high-temperature furnace.
- Immersion and Rotation:
 - Heat the furnace to maintain the slag at the desired test temperature.
 - Lower the refractory rod into the molten slag to a specific depth.
 - Rotate the rod at a controlled speed (e.g., 100-400 rpm) for a set duration (e.g., 15-120 minutes).[15]
- Analysis:
 - After the test duration, withdraw the refractory rod from the slag and allow it to cool.
 - Measure the change in the diameter of the rod to quantify the corrosion rate.
 - The rod can also be sectioned for microstructural analysis as in the static test.

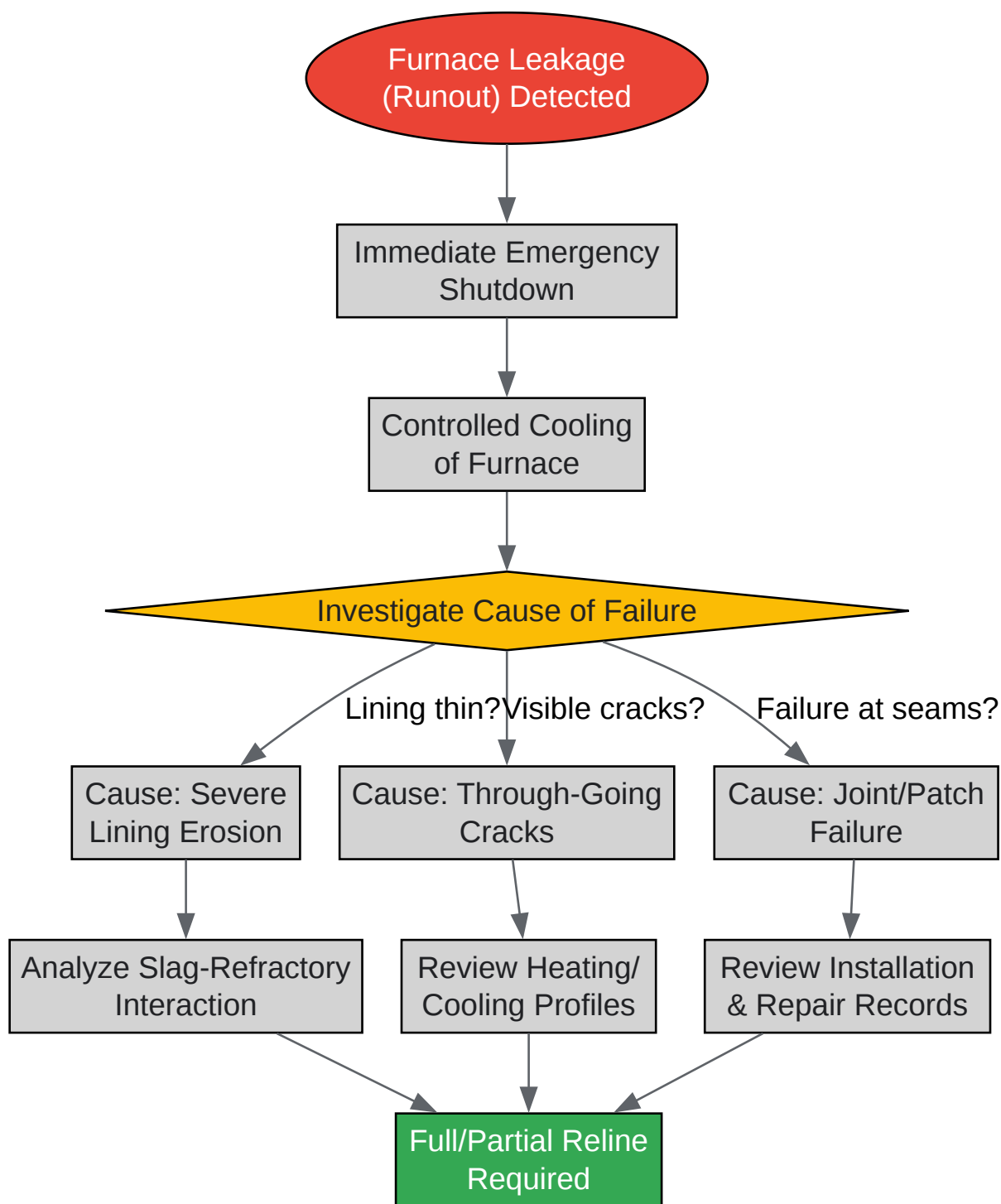
This protocol is adapted from methodologies described for dynamic slag corrosion tests.[14]
[15]

Visualizations



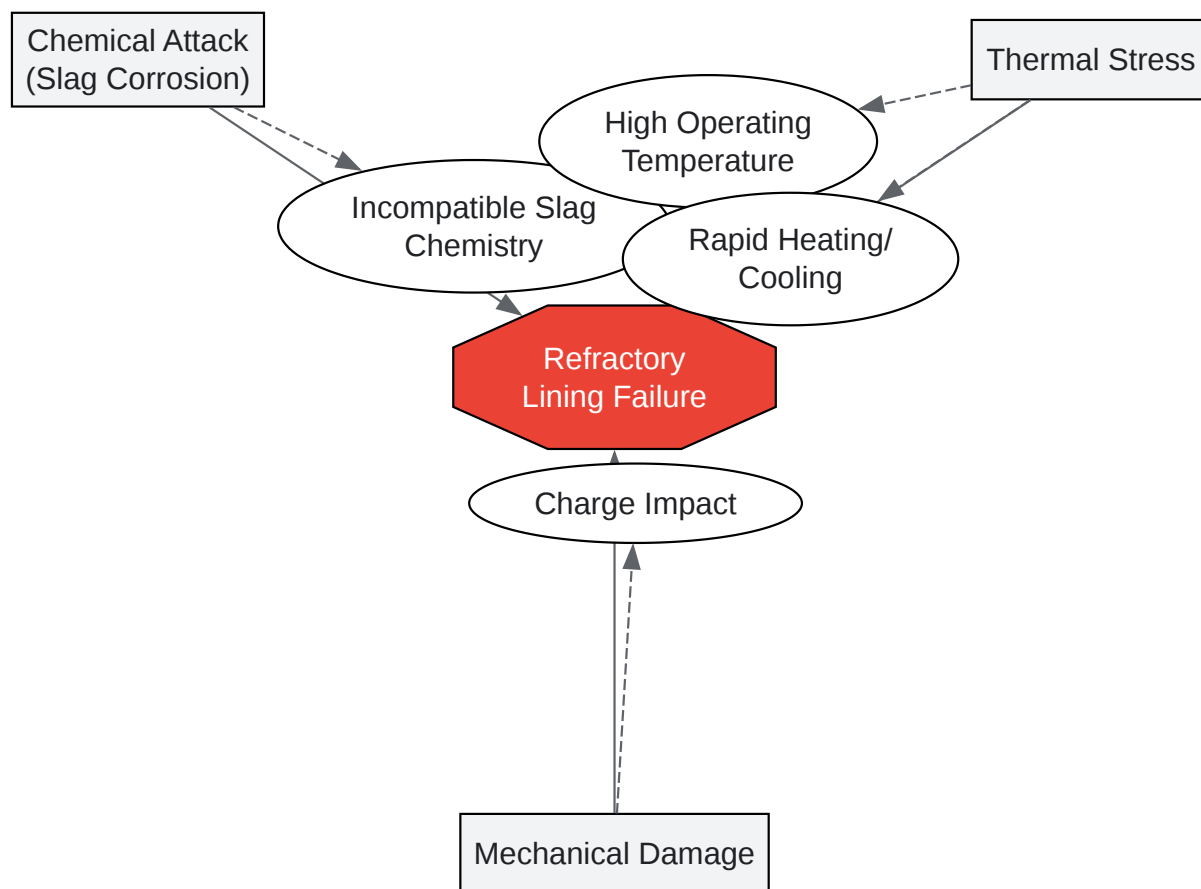
[Click to download full resolution via product page](#)

Caption: Workflow for electro-aluminothermic FeV production.



[Click to download full resolution via product page](#)

Caption: Logical troubleshooting flow for a furnace leakage event.



[Click to download full resolution via product page](#)

Caption: Key pathways leading to refractory lining failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Refractory Lining of Coreless Induction Furnace – IspatGuru \[ispatguru.com\]](#)

- [2. pyrometallurgy.co.za \[pyrometallurgy.co.za\]](#)
- [3. repository.up.ac.za \[repository.up.ac.za\]](#)
- [4. repository.up.ac.za \[repository.up.ac.za\]](#)
- [5. pyrometallurgy.co.za \[pyrometallurgy.co.za\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. A Comprehensive Guide to Induction Furnace Refractory Installation and Maintenance_Sino-Foundry \[en.sfr168.com\]](#)
- [9. idc-online.com \[idc-online.com\]](#)
- [10. alpharefractoryllc.com \[alpharefractoryllc.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. pyrometallurgy.co.za \[pyrometallurgy.co.za\]](#)
- [13. idc-online.com \[idc-online.com\]](#)
- [14. saimm.co.za \[saimm.co.za\]](#)
- [15. metalurji.mu.edu.tr \[metalurji.mu.edu.tr\]](#)
- To cite this document: BenchChem. [Technical Support Center: Electro-Aluminothermic Ferrovanadium (FeV) Production]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254409/docs#technical-support-center-electro-aluminothermic-ferrovanadium-fev-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)